molecular formula C24H25N3O3 B2667893 N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898433-03-9

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2667893
CAS No.: 898433-03-9
M. Wt: 403.482
InChI Key: DOMWPOAMVRHYSN-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,5-dimethylaniline, under controlled conditions to form the intermediate oxalamide.

    Attachment of the furan and indoline moieties: The intermediate is then reacted with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to amines under strong reducing conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its interactions with enzymes and receptors, providing insights into biochemical pathways.

Mechanism of Action

The mechanism by which N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting or activating their function.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(2,5-dimethylphenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the presence of both furan and indoline moieties, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-9-10-17(2)19(14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWPOAMVRHYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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